Heck Reaction Regioselectivity Difference
5-Bromo-4-methylbenzo[d]oxazole is a viable substrate for the heteroaryl Heck reaction, but its reactivity pattern differs fundamentally from that of simple oxazoles. In benzoxazoles, the Heck reaction occurs predominantly at the electron-rich C(5) position, whereas in oxazoles, it takes place at C(5) [1]. For a substrate like 5-bromo-4-methylbenzo[d]oxazole, this means the bromine at C5 is the primary site for reaction, enabling selective functionalization at this position.
| Evidence Dimension | Preferred Site for Heteroaryl Heck Reaction |
|---|---|
| Target Compound Data | Predominantly at C(5) position |
| Comparator Or Baseline | Oxazole (parent heterocycle): Predominantly at C(5) position; Benzoxazole (parent heterocycle): Predominantly at C(2) position |
| Quantified Difference | Reversal of regioselectivity: Benzoxazoles react preferentially at C(2), but the presence of a C5 bromine in 5-bromo-4-methylbenzo[d]oxazole directs reactivity to the C(5) position, differentiating it from the parent benzoxazole class. |
| Conditions | Heck reaction conditions using oxazole or benzoxazole as the recipient partner. |
Why This Matters
This class-level inference indicates that 5-bromo-4-methylbenzo[d]oxazole will exhibit different regioselectivity in Heck reactions compared to other benzoxazole derivatives without a C5 halogen, which is crucial for planning synthetic routes to specific 4,5-disubstituted targets.
- [1] Palmer, D. C. (Ed.). (2007). Oxazoles and benzoxazoles. In *The Chemistry of Heterocyclic Compounds, Oxazoles: Synthesis, Reactions, and Spectroscopy, Part B* (Vol. 60, pp. 529-630). John Wiley & Sons. View Source
